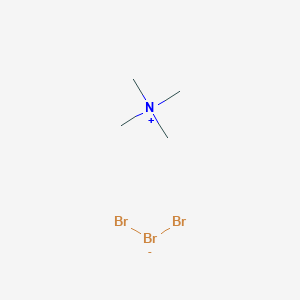

Tetramethylammonium tribromide

Description

Properties

InChI |

InChI=1S/C4H12N.Br3/c1-5(2,3)4;1-3-2/h1-4H3;/q+1;-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZBJMYWDMJRDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.Br[Br-]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-92-3 (Parent) | |

| Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015625566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

313.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15625-56-6 | |

| Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15625-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015625566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethylammonium tribromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Tetramethylammonium Tribromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of tetramethylammonium tribromide (TMATB), a versatile and efficient brominating agent. The document details various synthetic methodologies, presents quantitative data in a comparative format, and offers comprehensive experimental protocols.

Introduction

Tetramethylammonium tribromide is a quaternary ammonium tribromide that serves as a solid, stable, and easy-to-handle source of bromine. Its application in organic synthesis is widespread, particularly in the selective bromination of various organic substrates, including phenols, aromatic amines, ketones, alkenes, and alkynes.[1] The use of TMATB and other quaternary ammonium tribromides often circumvents the hazards associated with handling liquid bromine, such as its high corrosivity and toxicity.[2] This guide explores several synthetic routes to TMATB, emphasizing green chemistry principles and procedural efficiency.

Synthetic Methodologies

The synthesis of tetramethylammonium tribromide can be achieved through several distinct chemical pathways. The choice of method often depends on factors such as available starting materials, desired yield and purity, and environmental considerations. Historically, the preparation involved the direct reaction of tetramethylammonium bromide with elemental bromine in acetic acid.[3][4][5] However, modern approaches have focused on developing safer and more environmentally benign procedures.

Key synthetic strategies include:

-

Oxidation of Bromide Salts: This common approach involves the oxidation of a bromide source in the presence of the tetramethylammonium cation. Various oxidizing agents have been employed, including potassium permanganate and sodium bromate.[6][7]

-

Biomimetic Oxidation: This method utilizes a transition metal-mediated activation of hydrogen peroxide to oxidize bromide ions in an acidic medium, offering a greener alternative to traditional methods.[4][8]

-

Direct Combination: The classical method involves the direct reaction of tetramethylammonium bromide with molecular bromine.[3]

The following sections provide detailed experimental protocols for selected synthetic methods, accompanied by quantitative data to facilitate comparison.

Quantitative Data Summary

The following tables summarize the quantitative data from various synthetic protocols for tetramethylammonium tribromide and other quaternary ammonium tribromides.

Table 1: Synthesis of Tetramethylammonium Tribromide (TMATB) - Reaction Parameters and Yields

| Method | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Reference |

| Potassium Permanganate Oxidation | Tetramethylammonium bromide | KMnO₄, KBr, H₂SO₄ | Solvent-free | 5 min | 82 | - | [6] |

| Biomimetic Oxidation (from TMAC) | Tetramethylammonium chloride | H₂MoO₄·H₂O, H₂O₂, KBr, H₂SO₄ | Water | 2.5 h | 93.25 | 119 | [9] |

| Biomimetic Oxidation (from TMAB) | Tetramethylammonium bromide | H₂MoO₄·H₂O, H₂O₂, KBr, H₂SO₄ | Water | - | 91.79 | 119 | [5] |

| Bromine in Acetic Acid | Tetramethylammonium bromide | Br₂ | Acetic Acid | - | - | - | [3][4] |

Table 2: Elemental Analysis of Tetramethylammonium Tribromide (C₄H₁₂NBr₃)

| Element | Calculated (%) | Found (%) | Reference |

| C | 15.31 | 15.29 | [9] |

| H | 3.85 | 3.86 | [9] |

| N | 4.46 | 4.45 | [9] |

| Br | 76.38 | 76.4 | [9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of tetramethylammonium tribromide.

Method 1: Green Synthesis using Potassium Permanganate

This solvent-free method offers a rapid and environmentally friendly route to TMATB.[6]

Procedure:

-

In a mortar, combine tetramethylammonium bromide (1 mmol), potassium bromide (2 mmol), and potassium permanganate (0.2 mmol).

-

Add 4 N sulfuric acid (0.75 ml) to the mixture.

-

Add a small amount of silica gel to ensure the mixture remains dry.

-

Grind the mixture for approximately 5 minutes. The formation of an orange-yellow product indicates the formation of the tribromide.

-

Extract the product with ethyl acetate (5 ml).

-

Concentrate the extract under reduced pressure to obtain pure tetramethylammonium tribromide.

Method 2: Biomimetic Oxidation of Tetramethylammonium Chloride

This procedure provides a high yield of TMATB starting from the corresponding chloride salt.[9]

Procedure:

-

Prepare a solution of molybdic acid monohydrate (0.082 g, 0.46 mmol) in 30% hydrogen peroxide (30 mL, 264.55 mmol) by stirring for 30 minutes at room temperature.

-

Filter the resulting solution and cool the clear filtrate in an ice-water bath.

-

Slowly add a solution of tetramethylammonium chloride (5 g, 45.61 mmol) and potassium bromide (32 g, 268.91 mmol) in 1 M H₂SO₄ (100 mL, 100 mmol) to the cooled filtrate with continuous stirring. A yellow precipitate will form.

-

Continue stirring the mixture in the ice-water bath for an additional hour.

-

Allow the mixture to stand in the ice-water bath for 2 hours to ensure complete precipitation of the orange-yellow tetramethylammonium tribromide.

-

Separate the product by suction filtration using Whatman No. 1 filter paper.

-

Dry the product in vacuo over molten CaCl₂.

-

Recrystallize the crude product from acetonitrile to obtain pure tetramethylammonium tribromide.

Visualizations

The following diagrams illustrate the synthesis workflow and the general reaction scheme.

Caption: General experimental workflow for the synthesis of TMATB.

Caption: General reaction for the formation of tetramethylammonium tribromide.

References

- 1. Preparation Method of Tetrabutylammonium Tribromide - LISKON [liskonchem.com]

- 2. boffinaccess.com [boffinaccess.com]

- 3. scispace.com [scispace.com]

- 4. A Process For Preparing Quaternary Ammonium Tribromides (Qatb) [quickcompany.in]

- 5. WO2004054962A1 - Process for preparing quaternary ammonium tribromides - Google Patents [patents.google.com]

- 6. tandfonline.com [tandfonline.com]

- 7. scispace.com [scispace.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. DE10297830T5 - Process for the preparation of quaternary ammonium tribromides - Google Patents [patents.google.com]

A Technical Guide to Tetramethylammonium Tribromide: Properties, Synthesis, and Applications in Modern Chemistry

Introduction

Tetramethylammonium tribromide, [(CH₃)₄N]Br₃, stands as a pivotal reagent in modern organic synthesis, offering a stable, crystalline, and safer alternative to elemental bromine. For researchers, scientists, and professionals in drug development, the ability to perform selective and efficient brominations is critical. Traditional methods employing liquid bromine are fraught with hazards, including high toxicity, corrosive fumes, and difficulties in stoichiometric control.[1] Tetramethylammonium tribromide (TMABr₃) elegantly circumvents these challenges. As a quaternary ammonium tribromide (QATB), it packages the reactive tribromide anion (Br₃⁻) into an easy-to-handle, orange-yellow solid.[2]

This guide provides an in-depth technical overview of the core chemical properties, synthesis, and reactivity of tetramethylammonium tribromide. It is designed to equip laboratory professionals with the necessary expertise to confidently and effectively utilize this reagent, moving beyond simple procedural steps to understand the causality behind its application and the self-validating nature of its associated protocols.

Physicochemical and Structural Properties

A thorough understanding of a reagent's fundamental properties is paramount for its successful application. This section details the essential physical, chemical, and structural characteristics of tetramethylammonium tribromide.

Core Chemical Identity

Tetramethylammonium tribromide is an ionic compound composed of a tetramethylammonium cation, [(CH₃)₄N]⁺, and a linear tribromide anion, [Br-Br-Br]⁻.

| Property | Value | Reference |

| Chemical Formula | C₄H₁₂Br₃N | [3] |

| Molecular Weight | 313.86 g/mol | [3] |

| CAS Number | 15625-56-6 | [3] |

| Appearance | Orange-yellow crystalline solid | [2] |

Physical Characteristics

The physical state and solubility of TMABr₃ dictate its handling, storage, and choice of reaction media. The parent salt, tetramethylammonium bromide, is known to be hygroscopic, a property that may be shared by the tribromide derivative.[4][5]

| Property | Value | Reference |

| Physical Form | Crystalline solid | [4] |

| Solubility (Parent Bromide) | Soluble in water and alcohol; insoluble in ether | [4][6] |

| Thermal Stability | The parent bromide salt decomposes at >230°C | [6][7] |

| UV-Visible Absorption | Intense peak at ~279 nm (in acetonitrile) | [2] |

Structural Analysis

The properties of TMABr₃ are a direct consequence of its ionic structure. The tetramethylammonium cation is tetrahedral, with the positive charge centered on the nitrogen atom. The crystal structure of the parent salt, tetramethylammonium bromide, has been extensively studied and is described as a distorted CsCl-type lattice.[8][9]

The key to its reactivity is the tribromide anion (Br₃⁻) . This anion is linear and serves as the carrier of electrophilic bromine. The intense UV-Visible absorption peak around 279 nm is a characteristic signature of the tribromide anion and can be used for its characterization and quantification.[2]

Synthesis and Purification

The preparation of high-purity quaternary ammonium tribromides is essential for their reliable performance in synthesis. Modern methods prioritize environmental safety and efficiency.

Principle of Synthesis

The formation of the tribromide anion involves the oxidation of a bromide source (Br⁻) to elemental bromine (Br₂), which then combines with another bromide ion. The overall transformation is:

3Br⁻ → Br₃⁻ + 2e⁻

This process requires an oxidizing agent and a surplus of bromide ions, which are provided by the quaternary ammonium bromide starting material and an additional bromide salt.

Green Synthesis Protocol: Permanganate Oxidation

A highly efficient, environmentally benign, and solvent-free method for synthesizing TMABr₃ utilizes potassium permanganate as the oxidant.[2] This protocol avoids the use of hazardous liquid bromine or corrosive mineral acids like HBr.

Experimental Protocol:

-

Reagent Preparation: In a mortar, combine tetramethylammonium bromide (1 mmol), potassium bromide (2 mmol), and potassium permanganate (0.2 mmol).

-

Acidification & Support: Add 4 N sulfuric acid (0.75 mL) and a small amount of silica gel (60-120 mesh) to absorb the acid and keep the mixture manageable.[2] The silica gel acts as a support, not a catalyst.

-

Grinding: Grind the mixture thoroughly with a pestle for approximately 5 minutes. An immediate color change to orange-yellow indicates the formation of tetramethylammonium tribromide.[2]

-

Extraction: Extract the product from the solid mixture using ethyl acetate (5 mL).

-

Isolation: Concentrate the ethyl acetate solution under reduced pressure to yield the pure tribromide product. This method typically results in high purity and yields around 82%.[2]

Causality and Expertise:

-

Potassium Permanganate (KMnO₄): Chosen as a powerful yet inexpensive and eco-friendly oxidizing agent. It efficiently converts bromide to bromine in situ.

-

Solvent-Free Grinding: This solid-state approach minimizes waste and avoids the use of volatile organic solvents, aligning with the principles of green chemistry.

-

Potassium Bromide (KBr): Added as a source for the additional two bromide atoms required to form the tribromide anion from the initially formed bromine.[2]

Figure 1: Green synthesis workflow for Tetramethylammonium Tribromide.

Reactivity and Applications in Organic Synthesis

TMABr₃ is primarily valued as a regioselective brominating agent for a wide array of organic substrates. Its solid nature allows for precise stoichiometric control, a significant advantage over dispensing volatile liquid bromine.[1][10]

The Tribromide Ion as the Active Species

The Br₃⁻ ion acts as a source of electrophilic bromine. In solution, it exists in equilibrium with its constituent bromide and bromine molecules. The liberated bromine is the active electrophile that participates in the bromination reactions.

Key Synthetic Applications

The versatility of TMABr₃ and other QATBs makes them indispensable tools for introducing bromine into organic molecules.[10][11]

-

Electrophilic Aromatic Substitution: It is highly effective for the bromination of activated aromatic rings, such as phenols and anilines, often proceeding under mild conditions with high regioselectivity.[2][12]

-

α-Bromination of Carbonyl Compounds: Ketones can be selectively brominated at the α-position, a crucial transformation for introducing functional handles for further synthetic manipulations.[11]

-

Addition to Alkenes and Alkynes: TMABr₃ provides a controlled source of bromine for addition reactions across unsaturated carbon-carbon bonds.[11]

-

Catalysis: Beyond being a reagent, QATBs can also function as catalysts for various oxidation and functional group transformation reactions.[10]

Figure 2: Major applications of Tetramethylammonium Tribromide in synthesis.

Experimental Protocol: Bromination of an Aromatic Substrate

This section provides a self-validating protocol for the bromination of an activated aromatic compound using a quaternary ammonium tribromide, adapted from established methodologies.[2][12]

Objective: To perform a regioselective monobromination of acetanilide to form 4-bromoacetanilide.

Methodology:

-

Reaction Setup: Dissolve acetanilide (1 mmol) in a suitable solvent mixture such as Water:DMF (1:1, 5 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: To this stirring solution, add benzyltrimethylammonium tribromide (BTMATB) (1 mmol) in one portion at room temperature. Note: BTMATB is often used interchangeably with TMABr₃ in these reactions and serves as a good model.[2][10]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system.[12] The reaction is typically complete within 15-30 minutes.

-

Workup: Upon completion, pour the reaction mixture into a beaker containing ice-cold water (50 mL). The solid product will precipitate out.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash it thoroughly with water to remove any unreacted starting materials and the spent quaternary ammonium bromide salt.[12] The product can be further purified by recrystallization from ethanol to afford pure 4-bromoacetanilide.

Trustworthiness and Causality:

-

Solvent Choice: A Water:DMF mixture is chosen to solubilize both the organic substrate (acetanilide) and the ionic brominating agent, facilitating a homogeneous reaction.

-

Stoichiometry: A 1:1 molar ratio is used for monobromination. Using excess tribromide could lead to di- or tri-brominated byproducts.

-

TLC Monitoring: This is a critical self-validation step. By comparing the reaction mixture spot to the starting material spot, one can unequivocally determine when the reaction is complete, preventing unnecessary side reactions or incomplete conversion.

-

Aqueous Workup: The high water solubility of the spent reagent ([R₄N]Br) allows for its easy removal from the water-insoluble organic product during filtration, simplifying purification.

Safety, Handling, and Storage

While significantly safer than liquid bromine, tetramethylammonium tribromide is a hazardous chemical and must be handled with appropriate precautions.

Hazard Identification

TMABr₃ and related compounds are classified with significant health and safety risks.

| Hazard Class | GHS Statement | Reference |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | [3][13] |

| Acute Toxicity (Oral) | May be fatal if swallowed | [5][14] |

| Respiratory Irritation | H335: May cause respiratory irritation | [14][15] |

Safe Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[14][15]

-

Ventilation: Handle the solid only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing.[5][15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

-

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[5][15] The compound may be hygroscopic.[5]

-

Disposal: Dispose of waste material in accordance with local, regional, and national environmental regulations. Do not allow it to enter drains or waterways.[13]

Conclusion

Tetramethylammonium tribromide and its related quaternary ammonium tribromides are powerful, versatile, and comparatively safe reagents for a multitude of bromination reactions. Their solid, stable nature allows for precise control and simplified handling, making them superior alternatives to hazardous elemental bromine. By understanding the underlying principles of their synthesis, reactivity, and safe handling as detailed in this guide, researchers and drug development professionals can effectively leverage these reagents to advance their synthetic chemistry programs in a safer and more efficient manner.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | C4H12Br3N | CID 85028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. tetramethylammonium bromide [chemister.ru]

- 7. Tetramethylammonium bromide | 64-20-0 [chemicalbook.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Applications of Tetrabutylammonium Tribromide in Organic Synthesis - LISKON [liskonchem.com]

- 12. acgpubs.org [acgpubs.org]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. echemi.com [echemi.com]

- 15. aksci.com [aksci.com]

An In-depth Technical Guide to Tetramethylammonium Tribromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylammonium tribromide (TMATB) is a stable, crystalline, and easily handled electrophilic brominating agent. This document provides a comprehensive overview of its chemical structure, physical properties, synthesis, and primary applications in organic synthesis. Detailed experimental protocols for its preparation and use, alongside a discussion of its reaction mechanisms, are presented to serve as a valuable resource for laboratory and process development chemists.

Core Data

CAS Number: 15625-56-6

Structure: Tetramethylammonium tribromide is a salt consisting of a tetramethylammonium cation and a linear tribromide anion.

-

Cation: Tetramethylammonium ([N(CH3)4]+)

-

Anion: Tribromide (Br3-)

The structure can be represented as: [N(CH3)4]+[Br3]-.

Physicochemical Properties

A summary of the key quantitative data for tetramethylammonium tribromide is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C4H12Br3N | [1] |

| Molecular Weight | 313.86 g/mol | [1] |

| Appearance | Orange powder/crystals | [2] |

| Melting Point | 115-118 °C | [2] |

| Solubility | Slightly soluble in H2O and alcohols. Slowly dissolves in acetone with reaction. | [2] |

| Purity | >98% | [2] |

Synthesis of Tetramethylammonium Tribromide

Experimental Protocol: Green, Solvent-Free Synthesis

This method provides an environmentally friendly, high-yield synthesis of tetramethylammonium tribromide using potassium permanganate as the oxidant.[3]

Materials:

-

Tetramethylammonium bromide (1 mmol)

-

Potassium bromide (2 mmol)

-

Potassium permanganate (KMnO4) (0.2 mmol)

-

4 N Sulfuric acid (0.75 ml)

-

Silica gel (60-120 mesh)

-

Ethyl acetate

Procedure:

-

In a mortar, combine tetramethylammonium bromide (1 mmol), potassium bromide (2 mmol), and potassium permanganate (0.2 mmol).

-

Add 4 N sulfuric acid (0.75 ml) and a small amount of silica gel to the mixture.

-

Grind the mixture with a pestle for approximately 5 minutes. The formation of an orange-yellow solid indicates the production of tetramethylammonium tribromide.

-

Extract the product with ethyl acetate (5 ml).

-

Concentrate the ethyl acetate extract under reduced pressure to yield the final product.

Expected Yield: 82%[3]

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the green synthesis of tetramethylammonium tribromide.

References

An In-depth Technical Guide to the Physical Properties of Tetramethylammonium Tribromide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium tribromide ((CH₃)₄NBr₃) is a quaternary ammonium tribromide salt. It serves as a solid, stable, and easy-to-handle source of bromine, making it a valuable reagent in organic synthesis for various bromination reactions. Compared to elemental bromine, it is less hazardous and more convenient to measure and dispense. This guide provides a comprehensive overview of its core physical properties, experimental protocols for its synthesis and characterization, and logical diagrams to illustrate its formation.

Core Physical and Chemical Properties

The fundamental properties of tetramethylammonium tribromide are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

General and Physical Properties

| Property | Value | Reference(s) |

| Appearance | Orange, hygroscopic powder or solid. | [1] |

| Melting Point | 114-120 °C | [1][2][3][4] |

| Solubility | Slightly soluble in water, alcohols, and other organic solvents. It reacts slowly with acetone to produce a lachrymatory solution. | [1] |

| Sensitivity | Hygroscopic; should be stored under dry conditions. | [1][3] |

Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 15625-56-6 | [1][3] |

| Molecular Formula | C₄H₁₂Br₃N | [3][5] |

| Molecular Weight | 313.86 g/mol | [1][3][5] |

| Synonyms | Tetramethylammonium bromide perbromide, TMATB | [1][3] |

Spectroscopic and Structural Data

While specific spectroscopic data for tetramethylammonium tribromide is not widely published in the provided search results, characterization would typically involve standard analytical techniques. The crystal structure for the simple tetramethylammonium bromide salt has been determined, but a detailed crystallographic analysis for the tribromide salt was not found.[6][7]

-

¹H NMR: Expected to show a single peak corresponding to the twelve equivalent protons of the four methyl groups on the tetramethylammonium cation.

-

IR Spectroscopy: Would show characteristic peaks for C-H stretching and bending from the methyl groups.

-

UV-Visible Spectroscopy: The tribromide anion (Br₃⁻) is known to have a strong absorption band in the UV region.[8]

Experimental Protocols: Synthesis

Several methods for the synthesis of tetramethylammonium tribromide have been reported, ranging from classical methods using elemental bromine to more modern, environmentally benign "green" chemistry approaches.

Protocol 1: Synthesis via Nitric Acid Oxidation

This protocol describes a common laboratory preparation method.[1]

Methodology:

-

Dissolve stoichiometric amounts of tetramethylammonium bromide and sodium bromide in hot water (approximately 1 liter per mole of sodium bromide).

-

Slowly add concentrated nitric acid (2.2 moles per mole of sodium bromide) to the solution with continuous stirring.

-

The reaction can be exothermic and will commence after a few minutes.

-

Allow the mixture to cool to room temperature.

-

The resulting orange precipitate is collected by filtration.

-

Wash the collected solid with ethanol and then diethyl ether.

-

Dry the final product to yield tetramethylammonium tribromide.

Protocol 2: Green Synthesis via Potassium Permanganate

This solvent-free method offers an environmentally friendly alternative.[9][10]

Methodology:

-

In a mortar, combine tetramethylammonium bromide (1 mmol), potassium bromide (2 mmol), and potassium permanganate (0.2 mmol).

-

Add 4 N sulfuric acid (0.75 mL) and a small amount of silica gel (to keep the mixture dry).

-

Grind the mixture with a pestle for approximately 5 minutes. The formation of an orange-yellow solid indicates the creation of the tribromide.

-

Extract the product from the mixture using ethyl acetate (5 mL).

-

Concentrate the extract under reduced pressure to obtain the pure tetramethylammonium tribromide.

Protocol 3: Synthesis via Elemental Bromine

This is a traditional method for preparing quaternary ammonium tribromides.[11]

Methodology:

-

Dissolve tetramethylammonium bromide in glacial acetic acid.

-

Add a stoichiometric amount of elemental bromine to the solution.

-

The product, tetramethylammonium tribromide, will precipitate from the solution.

-

Collect the solid by filtration, wash with a suitable solvent, and dry.

Visualizations

Logical Relationship of Components

The following diagram illustrates the chemical species involved in the formation of tetramethylammonium tribromide. The process combines the tetramethylammonium cation with a bromide source, which is then oxidized to form the tribromide anion.

Caption: Formation of Tetramethylammonium Tribromide.

Experimental Workflow for Synthesis

This diagram outlines the general procedural steps for the laboratory synthesis of tetramethylammonium tribromide, applicable to various oxidative methods.

Caption: General Synthesis Workflow.

References

- 1. Tetramethylammonium tribromide | 15625-56-6 [chemicalbook.com]

- 2. indiamart.com [indiamart.com]

- 3. store.p212121.com [store.p212121.com]

- 4. DE10297830T5 - Process for the preparation of quaternary ammonium tribromides - Google Patents [patents.google.com]

- 5. Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | C4H12Br3N | CID 85028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tetramethylammonium bromide | C4H12N.Br | CID 66137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

An In-Depth Technical Guide to Tetramethylammonium Tribromide

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of tetramethylammonium tribromide, a versatile and stable brominating agent. It covers the compound's fundamental properties, detailed synthesis protocols, applications in organic synthesis, and essential safety information. The information is structured to serve as a practical resource for laboratory and development settings.

Core Chemical and Physical Properties

Tetramethylammonium tribromide, with the chemical formula C₄H₁₂Br₃N, is a quaternary ammonium salt that functions as a solid source of bromine.[1][2] Its solid nature makes it a safer and more easily handleable alternative to liquid bromine for various chemical transformations.[2] Key properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₄H₁₂Br₃N | [1][2] |

| Molecular Weight | 313.86 g/mol | [1][2][3] |

| CAS Number | 15625-56-6 | [1] |

| Appearance | Orange-yellow solid/crystalline powder | [4] |

| Melting Point | 115-118 °C | [5] |

| Canonical SMILES | C--INVALID-LINK--(C)C.Br[Br-]Br | [1] |

Synthesis and Experimental Protocols

A notable advantage of quaternary ammonium tribromides is their accessibility through environmentally benign synthesis routes that avoid the use of hazardous solvents.

A modern, solvent-free method involves the oxidation of tetramethylammonium bromide using potassium permanganate on a solid support.[4][6] This approach is lauded for its high purity, excellent yield, and mild reaction conditions.[4][6]

Experimental Protocol: Solvent-Free Synthesis [4][6]

-

Reagents and Materials:

-

Tetramethylammonium bromide

-

Potassium permanganate (KMnO₄)

-

Potassium bromide (KBr)

-

4N Sulfuric acid (H₂SO₄)

-

Silica gel (60-120 mesh)

-

Mortar and pestle

-

Ethyl acetate

-

-

Procedure:

-

In a mortar, combine tetramethylammonium bromide, potassium bromide, and potassium permanganate.

-

Add silica gel to the mixture, which has been pre-treated to absorb the 4N sulfuric acid.

-

Grind the mixture thoroughly with a pestle for approximately 5 minutes. The immediate formation of a yellow to orange-yellow color indicates the formation of the tribromide.[4]

-

Extract the resulting orange-yellow product with ethyl acetate.

-

Concentrate the ethyl acetate extract under reduced pressure to yield the pure tetramethylammonium tribromide product. The reported yield for this method is approximately 82%.[4]

-

Application in Organic Synthesis: Electrophilic Bromination

Tetramethylammonium tribromide is an effective electrophilic brominating agent for a variety of organic substrates.[7] Its use circumvents the hazards associated with elemental bromine. The protocol is generally applicable to activated aromatic compounds like anilines and phenols.

General Experimental Protocol: Bromination of Aromatic Compounds [4][6]

-

Reagents and Materials:

-

Aromatic substrate (e.g., aniline, phenol)

-

Tetramethylammonium tribromide (TMATB)

-

Appropriate solvent (e.g., Water/DMF mixture, Acetic Acid)

-

Standard laboratory glassware for organic synthesis

-

Thin Layer Chromatography (TLC) supplies

-

-

Procedure:

-

Dissolve the aromatic substrate (1 mmol) in a suitable solvent (e.g., 5 mL of a water/DMF mixture).

-

To this solution, add the required stoichiometric amount of tetramethylammonium tribromide (e.g., 1 mmol for monobromination, 3 mmol for tribromination).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Extract the product with an appropriate organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the crude product.

-

Purify the product as necessary, typically by column chromatography or recrystallization.

-

Safety and Handling

Tetramethylammonium tribromide is a hazardous substance and must be handled with appropriate precautions. It is classified as causing severe skin burns and eye damage.[1]

| Hazard Class | GHS Statement | Precautionary Measures |

| Skin Corrosion | H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/protective clothing/eye protection/face protection.[8] P302+P361+P354: IF ON SKIN: Take off immediately all contaminated clothing. Immediately rinse with water for several minutes. |

| Eye Damage | H314: Causes severe skin burns and eye damage | P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| General Handling | - | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1] P405: Store locked up.[8] P501: Dispose of contents/container in accordance with local regulations.[9] |

Users must consult the full Safety Data Sheet (SDS) before handling this chemical and use it only in a well-ventilated area, such as a chemical fume hood, while wearing all required Personal Protective Equipment (PPE).

References

- 1. Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | C4H12Br3N | CID 85028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetramethylammonium Tribromide | 15625-56-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. store.p212121.com [store.p212121.com]

- 4. tandfonline.com [tandfonline.com]

- 5. indiamart.com [indiamart.com]

- 6. researchgate.net [researchgate.net]

- 7. acgpubs.org [acgpubs.org]

- 8. chemicalbook.com [chemicalbook.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to the Solubility and Stability of Tetramethylammonium Tribromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of tetramethylammonium tribromide ((CH₃)₄NBr₃). The information is collated from scientific literature and technical data sheets to support its application in research and development, particularly in organic synthesis where it serves as a solid, manageable, and effective brominating agent.

Solubility Profile

Tetramethylammonium tribromide is a quaternary ammonium polyhalide. Its solubility is a critical parameter for its use as a reagent in various reaction media. While extensive quantitative data is limited, qualitative descriptions and data from analogous compounds provide a strong profile.

Qualitative data indicates that tetramethylammonium tribromide is slightly soluble in water and alcohols[1]. It dissolves slowly in acetone, where it reacts to form a lachrymatory (tear-inducing) solution, advising caution when using this solvent[1].

For a more quantitative perspective, the solubility of the closely related salt, tetramethylammonium bromide ((CH₃)₄NBr) , is presented below. This data can serve as a useful reference for estimating the behavior of the tribromide salt in similar solvents, keeping in mind that the larger, less polar tribromide anion (Br₃⁻) may reduce solubility in polar solvents compared to the bromide anion (Br⁻).

Data Presentation: Solubility

Table 1: Solubility of Tetramethylammonium Bromide ((CH₃)₄NBr)

| Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) | Reference |

|---|---|---|---|

| Water | 55 | 20 | [2] |

| Methanol | 4.32 | 25 | [2] |

| Acetonitrile | 0.22 | 25 | [2] |

| 1-Butanol | 0.062 | 25 | [2] |

| Chloroform | 0.0057 | 25 | [2] |

| Ethanol | Sparingly Soluble | 25 | [2] |

| Diethyl Ether | Insoluble | 25 | [2] |

| Sulfur Dioxide | Soluble | - |[2] |

Stability Profile

The stability of tetramethylammonium tribromide is a key advantage over elemental bromine, as it is a solid that is easier and safer to handle. Its stability is typically assessed by its thermal properties, such as melting and decomposition temperatures.

Data Presentation: Thermal Stability

Table 2: Thermal Properties of Tetramethylammonium Tribromide and Related Compounds

| Property | Value (°C) | Compound | Reference |

|---|---|---|---|

| Melting Point | 114 - 120 | Tetramethylammonium Tribromide | [3] |

| Melting Point | 115 - 118 | Tetramethylammonium Tribromide | [4] |

| Initial Decomposition | ~174 | Tetrabutylammonium Tribromide (Analog) | [5] |

| Main Decomposition | ~230 | Tetrabutylammonium Tribromide (Analog) | [5] |

| Decomposition Temp. | 230 | Tetramethylammonium Bromide (Related Salt) |[2] |

The compound is noted to be hygroscopic and should be stored in a dry, inert atmosphere to prevent degradation[1][3]. Despite its melting point being around 115-120°C, it is used in solvent-free reactions at elevated temperatures (e.g., 60±5°C), which indicates sufficient thermal stability for many synthetic applications below its melting point[6].

Dissociation in Solution

In polar solvents, tetramethylammonium tribromide dissociates into a tetramethylammonium cation ([(CH₃)₄N]⁺) and a tribromide anion (Br₃⁻). The tribromide ion itself exists in equilibrium with bromide (Br⁻) and dissolved bromine (Br₂), which is the active brominating species in many reactions.

References

An In-depth Technical Guide on the Hygroscopic Nature of Tetramethylammonium Tribromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic nature of tetramethylammonium tribromide (TMATB). Due to its reactivity and sensitivity to moisture, understanding its hygroscopic properties is critical for its handling, storage, and application in research and development, particularly in the pharmaceutical industry where it is used as a brominating agent.

Core Properties of Tetramethylammonium Tribromide

Tetramethylammonium tribromide is an orange, crystalline solid.[1] It is recognized for its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1][2][3] This property necessitates storage in dry conditions to maintain its purity and stability.[2][3] The compound is slightly soluble in water and alcohols.[2]

Table 1: Physical and Chemical Properties of Tetramethylammonium Tribromide

| Property | Value | References |

| Chemical Formula | (CH₃)₄NBr₃ | [1] |

| Molecular Weight | 313.86 g/mol | [1] |

| Appearance | Orange, crystalline solid/powder | [1][2] |

| Melting Point | 115-118 °C | [2] |

| Solubility | Slightly soluble in H₂O and alcohols | [2] |

| Sensitivity | Hygroscopic | [1][2] |

| Stability | Stable under dry conditions | [2][3] |

Understanding the Hygroscopic Nature

The hygroscopicity of crystalline materials is closely linked to their crystal form and lattice energy.[] Moisture can induce structural transitions or swelling, which can affect the material's stability and how it can be processed.[]

Experimental Protocol for Hygroscopicity Assessment

To quantify the hygroscopic nature of tetramethylammonium tribromide, a standardized experimental protocol is essential. The following methodology is adapted from established techniques for evaluating pharmaceutical solids, such as Gravimetric Sorption Analysis (GSA) and the methods outlined in the European Pharmacopoeia (Ph. Eur.).[4][5]

Objective: To determine the moisture sorption-desorption profile and classify the hygroscopicity of tetramethylammonium tribromide.

Materials and Equipment:

-

Tetramethylammonium tribromide sample

-

Gravimetric Sorption Analyzer (GSA) or a controlled humidity chamber with a microbalance

-

Sample holders

-

Nitrogen gas (for drying)

Methodology:

-

Sample Preparation: A pre-determined amount of the TMATB sample is placed in the sample holder of the GSA instrument.

-

Initial Drying: The sample is dried in-situ at an appropriate temperature (e.g., 25°C) under a flow of dry nitrogen gas (0% Relative Humidity, RH) until a constant weight is achieved. This establishes a dry reference weight.[4]

-

Sorption Phase: The relative humidity within the chamber is incrementally increased in pre-defined steps (e.g., 10% RH increments from 0% to 90% RH). At each step, the sample is allowed to equilibrate until the rate of weight change is below a specified limit. The weight of the sample is recorded at each equilibrium point.

-

Desorption Phase: Following equilibration at the highest RH, the relative humidity is incrementally decreased in the same step-wise manner back to 0% RH. The sample weight is recorded at each equilibrium point during this desorption phase.

-

Data Analysis: The change in mass at each RH step is used to calculate the percentage of water sorbed or desorbed. The results are plotted as a moisture sorption-desorption isotherm (water content vs. RH).

-

Hygroscopicity Classification: Based on the water uptake at a specific RH and temperature (e.g., 80% RH at 25°C for 24 hours as per Ph. Eur.), the material can be classified.[4] The categories are typically non-hygroscopic, slightly hygroscopic, hygroscopic, and very hygroscopic.[4]

Visualizing Key Processes

4.1. Synthesis of Tetramethylammonium Tribromide

A common method for the preparation of quaternary ammonium tribromides involves the oxidation of the corresponding bromide salt.[8][9] The following diagram illustrates a general synthesis pathway.

Caption: Synthesis of Tetramethylammonium Tribromide.

4.2. Experimental Workflow for Hygroscopicity Testing

The workflow for determining the hygroscopic nature of a solid compound involves several key steps, from sample preparation to data analysis.

Caption: General workflow for hygroscopicity testing.

Handling and Storage Recommendations

Given its hygroscopic nature, stringent handling and storage procedures are imperative to maintain the integrity of tetramethylammonium tribromide.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Exposure to moist air or water must be avoided.[1]

-

Handling: When handling TMATB, it is crucial to work in a dry environment, such as a glove box or a room with controlled humidity. This minimizes water absorption from the atmosphere. All equipment used should be thoroughly dried before use.

Conclusion

Tetramethylammonium tribromide is a valuable reagent in organic synthesis, but its utility is intrinsically linked to its stability. Its pronounced hygroscopic nature demands careful consideration in its storage, handling, and formulation. While quantitative data remains sparse in the public domain, the qualitative understanding and the application of standardized hygroscopicity testing protocols, as outlined in this guide, are essential for any researcher, scientist, or drug development professional working with this compound. Adherence to proper handling and storage conditions will ensure the reagent's efficacy and the reproducibility of experimental results.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. Tetramethylammonium tribromide | 15625-56-6 [chemicalbook.com]

- 3. 15625-56-6 | CAS DataBase [m.chemicalbook.com]

- 4. asiapharmaceutics.info [asiapharmaceutics.info]

- 5. alfachemic.com [alfachemic.com]

- 6. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]

- 8. researchgate.net [researchgate.net]

- 9. DE10297830T5 - Process for the preparation of quaternary ammonium tribromides - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safety of Tetramethylammonium Tribromide

This technical guide provides a comprehensive overview of the safety considerations for tetramethylammonium tribromide, designed for researchers, scientists, and professionals in drug development. The information is presented to ensure safe handling, storage, and emergency response.

Quantitative Safety Data

The following tables summarize the key quantitative safety and physical data for tetramethylammonium tribromide.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₁₂Br₃N | [1] |

| Molecular Weight | 313.86 g/mol | [1] |

| Appearance | Pale orange solid | |

| Melting Point | 115-118 °C | [2] |

| Decomposition Temperature | 230 °C | [3] |

| Solubility | Slightly soluble in water, alcohols, and other organic solvents. Slowly dissolves in acetone, reacting to form a lachrymatory solution. | [4] |

Toxicity Data

| Exposure Route | Species | LD50 Value | Source |

| Oral | Rat | 50 mg/kg | [5] |

| Oral | Mouse | 118 mg/kg | [5] |

| Intraperitoneal | Rat | 24.6 mg/kg | [6] |

| Intravenous | Mouse | 1.8 mg/kg | [3][6] |

| Dermal | - | No data available | |

| Inhalation (LC50) | - | No data available |

Exposure Limits

Occupational exposure limits for tetramethylammonium tribromide have not been established by major regulatory bodies.

| Regulatory Body | Limit |

| OSHA PEL | None listed[5] |

| ACGIH TLV | None listed[5] |

Fire and Explosion Data

| Parameter | Information |

| Flash Point | Not available |

| Explosion Limits | Not available |

| Fire Hazards | Combustible solid. |

| Explosion Hazards | Dust may form an explosive mixture with air.[6] |

Experimental Protocols

Detailed methodologies for handling emergency situations are crucial for ensuring laboratory safety.

Spill Cleanup Protocol

Objective: To provide a standardized procedure for safely cleaning up a tetramethylammonium tribromide spill.

Materials:

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles with side shields, lab coat, and a NIOSH/MSHA-approved respirator.[5]

-

Spill Kit: Inert absorbent material (e.g., vermiculite, sand), plastic scoop or tongs, sealable plastic bags for waste, and decontamination solution (soap and water).[7][8][9]

Procedure:

-

Immediate Response: Alert personnel in the immediate area and evacuate if the spill is large or in a confined space.

-

Assess the Spill: Determine the extent of the spill and ensure the area is well-ventilated.

-

Personal Protection: Don the appropriate PPE before entering the spill area.

-

Containment: For liquid spills, create a dike around the spill with absorbent material to prevent spreading.[8][10] For solid spills, lightly mist with water to prevent dust from becoming airborne.

-

Cleanup:

-

Decontamination:

-

Wipe the spill area with a damp paper towel to remove any remaining residue.[7]

-

Place the used paper towel into the waste bag.

-

Clean the area with soap and water.

-

-

Disposal: Seal the waste bag and dispose of it as hazardous waste according to institutional and local regulations.

-

Post-Cleanup: Decontaminate all tools used in the cleanup process. Remove and properly dispose of or decontaminate PPE. Wash hands thoroughly.

First Aid Protocols

Objective: To outline the immediate first aid measures to be taken in case of exposure to tetramethylammonium tribromide.

1. Eye Contact:

- Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation of the eye and eyelid surfaces.[5]

- If contact lenses are present, remove them after the first 5 minutes of flushing, if it can be done easily.

- Seek immediate medical attention.

2. Skin Contact:

- Immediately remove all contaminated clothing, including shoes.[5]

- Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.

- Seek medical attention if irritation develops or persists.

3. Inhalation:

- Move the exposed individual to fresh air immediately.[5]

- If the person is not breathing, begin artificial respiration.

- If breathing is difficult, administer oxygen if available and you are trained to do so.

- Seek immediate medical attention.

4. Ingestion:

- Do NOT induce vomiting.

- If the individual is conscious and able to swallow, have them rinse their mouth with water and then drink one to two glasses of water to dilute the substance.[5]

- Never give anything by mouth to an unconscious person.[5]

- Seek immediate medical attention.[5]

Mandatory Visualizations

The following diagrams provide a visual representation of the key safety workflows.

Caption: Spill Cleanup Workflow for Tetramethylammonium Tribromide.

Caption: First Aid Procedures for Tetramethylammonium Tribromide Exposure.

References

- 1. Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | C4H12Br3N | CID 85028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. indiamart.com [indiamart.com]

- 3. tetramethylammonium bromide [chemister.ru]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. szabo-scandic.com [szabo-scandic.com]

- 7. ehs.utk.edu [ehs.utk.edu]

- 8. ccny.cuny.edu [ccny.cuny.edu]

- 9. ehs.gatech.edu [ehs.gatech.edu]

- 10. labs.tbep.utoronto.ca [labs.tbep.utoronto.ca]

Spectroscopic and Synthetic Insights into Tetramethylammonium Tribromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthesis of tetramethylammonium tribromide ((CH₃)₄NBr₃). Due to the limited availability of direct spectroscopic data for this specific compound in the public domain, this guide leverages data from the closely related and well-characterized tetramethylammonium bromide ((CH₃)₄NBr) and other quaternary ammonium tribromides to provide a robust and informative resource.

Spectroscopic Data

The spectroscopic properties of tetramethylammonium tribromide are primarily determined by the contributions of the tetramethylammonium cation and the tribromide anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of tetramethylammonium tribromide are expected to be straightforward, dominated by the signals from the tetramethylammonium cation.

¹H NMR Spectroscopy: The proton NMR spectrum will feature a single, sharp singlet corresponding to the twelve equivalent protons of the four methyl groups. The chemical shift of this singlet is anticipated to be around 3.1 ppm when measured in D₂O, similar to what is observed for other tetramethylammonium salts.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display a single resonance for the four equivalent methyl carbons of the tetramethylammonium cation. This peak is expected to appear at approximately 55 ppm in D₂O.

| Nucleus | Chemical Shift (ppm, in D₂O) | Multiplicity | Assignment |

| ¹H | ~ 3.1 | Singlet | -N(CH ₃)₄ |

| ¹³C | ~ 55 | Singlet | -N(C H₃)₄ |

Note: The chemical shifts are based on data for the tetramethylammonium cation in various salts and may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The infrared spectrum of tetramethylammonium tribromide will exhibit characteristic absorption bands associated with the vibrations of the tetramethylammonium cation and potentially the tribromide anion.

Key expected vibrational modes for the tetramethylammonium cation include:

-

C-H stretching: Strong bands in the region of 3000-2800 cm⁻¹.

-

C-H bending: Medium to strong bands around 1480 cm⁻¹ (asymmetric) and 1400 cm⁻¹ (symmetric).

-

C-N stretching: Bands of varying intensity in the 950-900 cm⁻¹ region.

The tribromide anion (Br₃⁻) is a linear molecule and is expected to have a weak asymmetric stretching vibration in the far-infrared region, typically below 200 cm⁻¹. This is often difficult to observe with standard mid-IR spectrometers.

| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |

| 3000 - 2800 | C-H stretch | Strong |

| ~ 1480 | Asymmetric C-H bend | Medium-Strong |

| ~ 1400 | Symmetric C-H bend | Medium |

| 950 - 900 | C-N stretch | Medium-Weak |

Experimental Protocols

The synthesis of tetramethylammonium tribromide can be achieved through the reaction of tetramethylammonium bromide with elemental bromine or through an in-situ generation of bromine.

Synthesis of Tetramethylammonium Tribromide

Materials:

-

Tetramethylammonium bromide ((CH₃)₄NBr)

-

Bromine (Br₂)

-

Suitable solvent (e.g., glacial acetic acid or dichloromethane)

Procedure:

-

Dissolve tetramethylammonium bromide in a minimal amount of the chosen solvent in a flask equipped with a magnetic stirrer.

-

In a well-ventilated fume hood, carefully add a stoichiometric amount of liquid bromine dropwise to the stirred solution.

-

A color change to orange or reddish-brown will be observed, indicating the formation of the tribromide salt.

-

Continue stirring for a specified period (e.g., 1-2 hours) at room temperature to ensure the reaction goes to completion.

-

The product, tetramethylammonium tribromide, may precipitate out of the solution. If so, it can be collected by filtration.

-

Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the final tetramethylammonium tribromide.

Safety Precautions: Bromine is a highly corrosive and toxic substance. All manipulations should be performed in a fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of tetramethylammonium tribromide.

Caption: A flowchart illustrating the key steps in the synthesis of tetramethylammonium tribromide.

This guide provides a foundational understanding of the spectroscopic properties and synthesis of tetramethylammonium tribromide, tailored for professionals in research and drug development. While direct experimental data for the tribromide compound is scarce, the provided information, based on analogous compounds, offers a reliable starting point for its characterization and application.

discovery and history of quaternary ammonium tribromides

An In-depth Technical Guide to the Discovery and History of Quaternary Ammonium Tribromides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quaternary ammonium tribromides (QATBs) are a class of polyhalide compounds that serve as solid, stable, and safer alternatives to elemental bromine for a variety of organic transformations, particularly electrophilic bromination. This guide provides a comprehensive overview of the discovery and historical development of these reagents. It traces the evolution of their synthesis from early methods relying on hazardous materials to modern, environmentally benign protocols. Detailed experimental procedures for key compounds are provided, alongside tabulated quantitative data for yields and physical properties. The progression of synthetic strategies is also visualized to illustrate the shift towards greener chemical practices.

Early Discovery and Historical Context

The concept of polyhalides, ions formed by the combination of halogen atoms, has been established for over two centuries.[1] Within this class, quaternary ammonium tribromides emerged as synthetically useful reagents. Early preparations were straightforward but involved hazardous materials.

The first reported synthesis of a quaternary ammonium tribromide was that of tetramethylammonium tribromide (TMATB) by Chattway and Hofle, who prepared it by treating tetramethylammonium bromide with elemental bromine in acetic acid.[1][2] Shortly after, tetrabutylammonium tribromide (TBATB) was synthesized by Buckles et al. using a similar method, reacting the corresponding quaternary ammonium bromide with molecular bromine.[1][2]

A significant development in the mid-20th century was the introduction of pyridinium tribromide (also known as pyridinium hydrobromide perbromide).[3] As a stable, crystalline solid, it offered a much safer and more convenient alternative to handling highly corrosive and volatile liquid bromine, contributing to its widespread adoption in organic synthesis.[3]

Evolution of Synthetic Methodologies

The historical trajectory of QATB synthesis reflects a broader trend in chemistry towards "green" and safer laboratory practices. Early methods were effective but posed significant environmental and safety hazards.

Classical Methods: The Use of Elemental Bromine

The foundational methods for synthesizing QATBs involved the direct reaction of a quaternary ammonium bromide (QAB) salt with elemental bromine (Br₂), often in a solvent like acetic acid or carbon tetrachloride.[2][4]

General Reaction: R₄N⁺Br⁻ + Br₂ → R₄N⁺Br₃⁻

While effective, this approach suffers from the severe toxicity, corrosivity, and volatility of liquid bromine, necessitating stringent safety precautions.[2][4]

Intermediate Methods: Avoiding Elemental Bromine

To circumvent the direct handling of Br₂, alternative protocols were developed. Kajigaeshi et al. reported a modified procedure for TBATB, using sodium bromate (NaBrO₃) and hydrobromic acid (HBr) to generate the requisite bromine species in situ.[2] Although this method avoided liquid bromine, it still relied on hazardous and corrosive HBr.[4]

Green Synthesis: Modern, Environmentally Benign Protocols

Recent decades have seen the development of numerous "green" synthetic routes that avoid both elemental bromine and strong acids, are often solvent-free, and proceed under mild conditions.

-

Biomimetic Oxidation: A notable advancement involves the biomimetic oxidation of the bromide ion. This process uses a peroxo-metal intermediate, generated from a transition metal ion and an oxidant like hydrogen peroxide, to convert the bromide to tribromide.[1][5] This method is clean and avoids the use of Br₂ or HBr entirely.[6]

-

Solid-State Oxidation: Several methods employ solid, stable oxidizing agents that can be combined with the QAB salt under solvent-free conditions, often by simple grinding in a mortar and pestle.

-

Potassium Permanganate (KMnO₄): Dey and Dhar developed a rapid, solvent-free method by grinding the QAB with KMnO₄, potassium bromide (KBr) as an additional bromide source, and a small amount of sulfuric acid supported on silica.[2][7]

-

Ammonium Persulfate ((NH₄)₂S₂O₈): Another protocol uses ammonium persulfate as the oxidant under similar solvent-free grinding conditions.

-

This evolution from hazardous liquid reagents to milder, solid-state, and catalytic methods represents a significant progression in the sustainable synthesis of these important reagents.

Quantitative Data Summary

The following table summarizes yields and melting points for several common quaternary ammonium tribromides prepared via various synthetic routes.

| Compound Name (Abbreviation) | Quaternary Cation | Molecular Formula | Yield (%) | Melting Point (°C) | Synthesis Method Reference |

| Tetramethylammonium Tribromide (TMATB) | (CH₃)₄N⁺ | C₄H₁₂Br₃N | 82 | N/A | KMnO₄ Oxidation[2] |

| Tetraethylammonium Tribromide (TEATB) | (C₂H₅)₄N⁺ | C₈H₂₀Br₃N | 78 | N/A | KMnO₄ Oxidation[2] |

| Tetrabutylammonium Tribromide (TBATB) | (C₄H₉)₄N⁺ | C₁₆H₃₆Br₃N | 95 | 74-75 | NaBrO₃ / HBr[4] |

| Benzyltrimethylammonium Tribromide (BTMATB) | C₆H₅CH₂N(CH₃)₃⁺ | C₁₀H₁₆Br₃N | 86 | 99-101 | KMnO₄ Oxidation[2][8] |

| Cetyltrimethylammonium Tribromide (CTMATB) | C₁₆H₃₃N(CH₃)₃⁺ | C₁₉H₄₂Br₃N | 83 | N/A | KMnO₄ Oxidation[2] |

| Pyridinium Tribromide | C₅H₅NH⁺ | C₅H₆Br₃N | ~69 | 132-134 | Pyridine + HBr + Br₂[9][10] |

| Phenyltrimethylammonium Tribromide | C₆H₅N(CH₃)₃⁺ | C₉H₁₄Br₃N | 86-93 | 113-115 | Phenyltrimethylammonium salt + HBr + Br₂[11] |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of representative quaternary ammonium tribromides.

Protocol 1: Synthesis of Tetrabutylammonium Tribromide (TBATB)

This method, adapted from Kajigaeshi et al., avoids the use of elemental bromine.[4]

-

Reagents & Setup:

-

Tetrabutylammonium bromide (9.7 g, 30 mmol)

-

Sodium bromate (1.50 g, 10 mmol)

-

47% Hydrobromic acid (~7 mL)

-

Water (60 mL)

-

Stirring apparatus

-

-

Procedure:

-

Dissolve tetrabutylammonium bromide and sodium bromate in 60 mL of water in a flask with stirring at room temperature.

-

Add the 47% hydrobromic acid dropwise to the stirring solution.

-

An orange precipitate will form immediately. Continue stirring for an additional 10-15 minutes.

-

Collect the orange solid by vacuum filtration.

-

Recrystallize the crude product from an ether-dichloromethane (1:1) mixture to yield pure orange crystals of TBATB.

-

The typical yield is approximately 13.7 g (95%).[4]

-

Protocol 2: Green Synthesis of Benzyltrimethylammonium Tribromide (BTMATB)

This solvent-free method, adapted from Dey and Dhar, is environmentally friendly and efficient.[2][7]

-

Reagents & Setup:

-

Benzyltrimethylammonium bromide (1 mmol, 0.23 g)

-

Potassium bromide (2 mmol, 0.24 g)

-

Potassium permanganate (KMnO₄) (0.2 mmol)

-

4N Sulfuric acid (0.75 mL)

-

Silica gel (a small amount to ensure a dry mixture)

-

Mortar and pestle

-

-

Procedure:

-

Combine benzyltrimethylammonium bromide, potassium bromide, KMnO₄, and a small amount of silica gel in a mortar.

-

Add the 4N sulfuric acid to the mixture.

-

Grind the mixture with the pestle for approximately 5 minutes at room temperature. The color will change from white to orange-yellow, indicating the formation of the tribromide salt.

-

Extract the resulting orange-yellow product with ethyl acetate (5 mL).

-

Concentrate the ethyl acetate extract under reduced pressure to obtain the pure BTMATB product.

-

The typical isolated yield is 86%.[2]

-

Conclusion

The study of quaternary ammonium tribromides provides a clear and compelling narrative of progress in synthetic chemistry. From their initial discovery using hazardous reagents to the development of elegant, safe, and environmentally conscious protocols, QATBs exemplify the successful pursuit of greener alternatives without compromising chemical efficacy. Their status as stable, solid, and selective brominating agents ensures their continued importance in both academic research and industrial applications, including the development of pharmaceutical intermediates. The methodologies presented herein offer researchers a robust toolkit for the synthesis and application of these versatile reagents.

References

- 1. scispace.com [scispace.com]

- 2. mobt3ath.com [mobt3ath.com]

- 3. Pyridinium perbromide - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. acgpubs.org [acgpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ベンジルトリメチルアンモニウムトリブロミド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. prepchem.com [prepchem.com]

- 10. Sciencemadness Discussion Board - recrystallisation of pyridinium tribromide - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

Theoretical Insights into the Tribromide Anion: A Technical Guide for Researchers

An In-depth Examination of the Structure, Bonding, and Properties of Br₃⁻ for Scientific and Pharmaceutical Applications

The tribromide anion (Br₃⁻), a simple yet fascinating polyhalogen ion, has garnered significant attention in various fields of chemistry, from fundamental studies of chemical bonding to practical applications in organic synthesis. Its unique electronic structure, characterized by a hypervalent central bromine atom, presents a compelling case for theoretical investigation. This technical guide provides a comprehensive overview of the theoretical studies on the tribromide anion, tailored for researchers, scientists, and drug development professionals. It delves into the computational methodologies used to study this anion, presents key quantitative data, and explores its bonding, spectroscopic properties, and reactivity.

Molecular and Electronic Structure

The tribromide anion is a linear and symmetric molecule belonging to the D∞h point group.[1] This geometry is a consequence of the arrangement of five electron pairs around the central bromine atom in a trigonal bipyramidal electron geometry, with the three lone pairs occupying the equatorial positions to minimize repulsion, and the two terminal bromine atoms in the axial positions.[2] The bonding in the tribromide anion is a classic example of a three-center, four-electron (3c-4e) bond, a concept crucial for understanding hypervalent molecules.

Data Presentation: Calculated Properties of the Tribromide Anion

Computational chemistry provides a powerful toolkit to probe the properties of the tribromide anion in detail. The table below summarizes key quantitative data obtained from various theoretical methods.

| Property | Method/Basis Set | Value | Reference |

| Bond Length (Br-Br) | |||

| B3LYP/6-311G++(d,p) | 2.715 Å | [1] | |

| Vibrational Frequencies | |||

| Symmetric Stretch (ν₁) | ab initio (in KBr matrix) | 149 cm⁻¹ | [3] |

| Asymmetric Stretch (ν₃) | ab initio (in KBr matrix) | 186 cm⁻¹ | [3] |

| Bending (ν₂) | ab initio (in KBr matrix) | 116 cm⁻¹ | [3] |

| NBO Charges | |||

| Central Br | B3LYP/6-311G++(d,p) | -0.32 |e| | [1] |

| Terminal Br | B3LYP/6-311G++(d,p) | -0.34 |e| | [1] |

| HOMO-LUMO Gap | B3LYP/6-311G++(d,p) | 4.1 eV | [1] |

Theoretical Methodologies and Experimental Protocols

The accurate theoretical description of the tribromide anion requires careful selection of computational methods and basis sets. The presence of heavy bromine atoms necessitates the consideration of relativistic effects, and the anionic nature of the species calls for the inclusion of diffuse functions in the basis set.

Recommended Computational Protocol

A robust theoretical investigation of the tribromide anion would typically involve the following steps:

-

Geometry Optimization and Vibrational Frequency Calculation:

-

Method: Density Functional Theory (DFT) is a good starting point, with hybrid functionals like B3LYP or PBE0 often providing a good balance of accuracy and computational cost. For higher accuracy, coupled-cluster methods such as CCSD(T) are recommended. Comparative studies on halide and polyhalide anions have shown that functionals like B97-1 and PBE1KCIS also perform well for bromide-containing systems.[1][4]

-

Basis Set: A triple-zeta quality basis set with polarization and diffuse functions is essential for capturing the electronic structure of the anion. Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets such as aug-cc-pVTZ are appropriate choices.

-

Relativistic Effects: For bromine, scalar relativistic effects should be included, for instance, through the use of effective core potentials (ECPs) or by employing relativistic Hamiltonians like the Zeroth-Order Regular Approximation (ZORA) or the Douglas-Kroll-Hess (DKH) Hamiltonian.[5][6]

-

-

Bonding Analysis:

-

Molecular Orbital (MO) Theory: Analysis of the molecular orbitals provides a qualitative picture of the 3c-4e bond.

-

Topological Analysis: For a more quantitative and detailed understanding of the chemical bonds, methods like the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF) are invaluable.[7][8] QTAIM analysis characterizes the bond critical points to define the nature of the atomic interactions, while ELF provides a visual representation of electron localization, clearly distinguishing bonding pairs from lone pairs.[9]

-

-

Spectroscopic Properties:

-

Calculation of vibrational frequencies and Raman intensities can be directly compared with experimental data. Anharmonic corrections may be necessary for a more accurate prediction of the fundamental vibrational frequencies.

-

-

Reactivity and Dissociation:

-

The potential energy surface can be mapped to identify dissociation pathways and calculate bond dissociation energies (BDEs).[10] The reaction of the tribromide anion with other molecules can be modeled to understand its role as a brominating agent.

-

Bonding in the Tribromide Anion: A Molecular Orbital Perspective

The three-center four-electron bond in the tribromide anion can be understood by considering the interaction of the p-orbitals of the three bromine atoms. The pz orbitals along the molecular axis combine to form three molecular orbitals: a bonding (σ), a non-bonding (n), and an antibonding (σ*) orbital. The four valence electrons fill the bonding and non-bonding orbitals, resulting in a net bond order of 0.5 for each Br-Br bond. This delocalized bonding model explains the stability and linearity of the anion.

Reactivity and Relevance in Drug Development

The tribromide anion is widely utilized in organic synthesis as a mild and selective brominating agent. Its stability and ease of handling compared to elemental bromine make it an attractive reagent.[2] Theoretical studies can elucidate the mechanism of these bromination reactions, providing insights into the role of the counter-ion and the solvent in modulating reactivity.

In the context of drug development, tribromide-containing reagents are employed in the synthesis of active pharmaceutical ingredients (APIs). Understanding the reactivity of the tribromide anion through computational modeling can aid in optimizing reaction conditions and improving yields of valuable pharmaceutical intermediates. While direct theoretical studies of the tribromide anion in drug design are not common, its role in synthetic pathways underscores the importance of a fundamental understanding of its properties.

Conclusion

Theoretical and computational studies provide indispensable insights into the nature of the tribromide anion. From its linear geometry and unique three-center, four-electron bond to its spectroscopic signatures and reactivity, computational chemistry offers a powerful lens through which to explore this fascinating polyhalogen species. For researchers in both fundamental science and applied fields like drug development, a solid grasp of the theoretical underpinnings of the tribromide anion is crucial for its effective utilization and for the design of new chemical transformations. The continued development of computational methods promises even deeper understanding and new applications for this important chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. A systematical comparison of DFT methods in reproducing the interaction energies of halide series with protein moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Relativistic Influences in Chemistry – Prof. Dr. Anja-Verena Mudring [mudring.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Predicting bond dissociation energies of cyclic hypervalent halogen reagents using DFT calculations and graph attention network model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Tetramethylammonium Tribromide as a Brominating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium tribromide (TMATB) is a stable, crystalline, and easy-to-handle brominating agent. It serves as a solid source of bromine, offering a safer and more convenient alternative to liquid bromine, which is highly corrosive, toxic, and difficult to handle, especially in large-scale reactions.[1][2] TMATB and other quaternary ammonium tribromides (QATBs) are effective for a variety of bromination reactions, providing high yields and regioselectivity under mild conditions.[3] These reagents are particularly valuable in the synthesis of pharmaceuticals and other fine chemicals where precise and clean bromination is required.

Advantages of Tetramethylammonium Tribromide

-